3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazine
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that belongs to the class of pyrazole-based ligands. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyrazole ring, a pyridazine ring, and a piperazine moiety, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine rings. The pyrazole ring can be synthesized through the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate primary amine . The pyridazine ring is then introduced through a series of reactions involving the coupling of the pyrazole derivative with a fluorinated phenylmethyl piperazine .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently. Common solvents used in the synthesis include tetrahydrofuran (THF) and methanol .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using halogenated reagents in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazine involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions . The molecular targets include metal ions such as copper(II), which play a crucial role in the compound’s catalytic activity . The pathways involved may include the oxidation of substrates like catechol to o-quinone .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl derivatives: These compounds share the pyrazole ring structure and exhibit similar catalytic properties.
Pyridazine-based ligands: Compounds with pyridazine rings that also coordinate with metal ions for catalytic applications.
Piperazine derivatives: These compounds are known for their biological activities and are used in medicinal chemistry.
Uniqueness
The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazine lies in its combined structure, which incorporates the beneficial properties of pyrazole, pyridazine, and piperazine moieties. This combination enhances its stability, reactivity, and versatility in various applications .
Properties
Molecular Formula |
C21H25FN6O |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C21H25FN6O/c1-15-12-16(2)28(25-15)21-7-6-20(23-24-21)27-10-8-26(9-11-27)14-17-4-5-19(29-3)18(22)13-17/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI Key |
DAMJAGAEYIKYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=CC(=C(C=C4)OC)F)C |
Origin of Product |
United States |
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